molecular formula C10H11NS B14417036 2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole CAS No. 80922-07-2

2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14417036
CAS No.: 80922-07-2
M. Wt: 177.27 g/mol
InChI Key: XKPQMYSXUHRABQ-UHFFFAOYSA-N
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Description

2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound with the molecular formula C10H11NS It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with acetaldehyde. The reaction proceeds through a condensation mechanism, where the aldehyde group reacts with the amine group to form an imine intermediate. This intermediate then undergoes cyclization to form the benzothiazole ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the ethylidene group.

    3-Methyl-2-benzothiazolinone: Contains a similar benzothiazole ring but with different substituents.

    2-Phenylbenzothiazole: Contains a phenyl group instead of the ethylidene group.

Uniqueness: 2-Ethylidene-3-methyl-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the ethylidene group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80922-07-2

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-ethylidene-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-3-10-11(2)8-6-4-5-7-9(8)12-10/h3-7H,1-2H3

InChI Key

XKPQMYSXUHRABQ-UHFFFAOYSA-N

Canonical SMILES

CC=C1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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